4-Fluoro-1-naphthoic acid

Catalog No.
S703428
CAS No.
573-03-5
M.F
C11H7FO2
M. Wt
190.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-1-naphthoic acid

CAS Number

573-03-5

Product Name

4-Fluoro-1-naphthoic acid

IUPAC Name

4-fluoronaphthalene-1-carboxylic acid

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

InChI

InChI=1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)

InChI Key

DEWIOKQDRWFLFW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O

Organic Synthesis and Material Science

-FNA serves as a versatile building block in organic synthesis due to its reactive functional groups. Researchers utilize it as a precursor for the preparation of more complex molecules with diverse functionalities. These functionalities can be exploited in the development of novel materials with specific properties, such as:

  • Liquid crystals: 4-FNA derivatives exhibit liquid crystalline behavior, finding applications in displays and optical devices .
  • Polymers: Incorporation of 4-FNA units into polymer chains can influence their thermal stability, mechanical properties, and conductivity, making them suitable for various engineering applications .

Medicinal Chemistry and Drug Discovery

The unique combination of a fluorinated aromatic ring and a carboxylic acid group in 4-FNA has attracted interest in medicinal chemistry. Researchers are exploring its potential for:

  • Development of new drugs: 4-FNA serves as a scaffold for the design and synthesis of novel drug candidates targeting various diseases like cancer and neurodegenerative disorders .
  • Radiopharmaceutical applications: 4-FNA derivatives labeled with radioactive isotopes can be used in positron emission tomography (PET) imaging for disease diagnosis and monitoring .

4-Fluoro-1-naphthoic acid is an aromatic compound with the molecular formula C11H7FO2 and a molecular weight of approximately 190.17 g/mol. It features a fluorinated naphthalene structure with a carboxylic acid functional group, making it a versatile building block in organic synthesis. The compound typically appears as a white to cream powder and has a melting point ranging from 222.5°C to 228.5°C . Its unique combination of functional groups allows for various chemical transformations, which are of great interest in medicinal chemistry and material science.

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential environmental hazards
Typical for carboxylic acids and fluorinated compounds. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

The compound's reactivity is largely due to its carboxylic acid group and the presence of the electronegative fluorine atom, which can influence the electronic properties of the aromatic system .

4-Fluoro-1-naphthoic acid has been identified as an inhibitor of the Yersinia protein tyrosine phosphatase YopH, which is significant in the context of bacterial pathogenesis. This suggests potential applications in developing antimicrobial agents . Additionally, its structural characteristics may contribute to its bioactivity in various biological systems, but further research is necessary to fully elucidate its pharmacological properties.

The synthesis of 4-Fluoro-1-naphthoic acid can be achieved through several methods:

  • Fluorination of Naphthoic Acid: Direct fluorination of naphthoic acid using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating agents.
  • Electrophilic Aromatic Substitution: Introducing the fluorine atom onto the naphthalene ring through electrophilic aromatic substitution reactions.
  • Carboxylation Reactions: Starting from fluorinated naphthalene derivatives and introducing a carboxylic acid group via carbon dioxide under pressure in the presence of suitable catalysts.

These methods highlight the compound's synthetic versatility, allowing chemists to tailor its properties for specific applications .

4-Fluoro-1-naphthoic acid serves multiple purposes in various fields:

  • Organic Synthesis: As a building block for more complex molecules, it is utilized in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound's unique properties enable its use in developing novel materials with specific functionalities.
  • Biological Research: Its role as an inhibitor in biochemical pathways makes it useful for studying protein functions and interactions .

Research indicates that 4-Fluoro-1-naphthoic acid interacts with specific biological targets, particularly enzymes involved in cellular signaling pathways. The inhibition of Yersinia protein tyrosine phosphatase YopH demonstrates its potential as a tool for studying bacterial virulence mechanisms. Further interaction studies are essential to explore its full biological implications and potential therapeutic applications .

Several compounds share structural similarities with 4-Fluoro-1-naphthoic acid, including:

Compound NameMolecular FormulaUnique Features
1-Naphthoic AcidC11H10O2Lacks fluorine; used as a precursor in organic synthesis
7-Fluoro-1-naphthoic AcidC11H7F O2Fluorine at a different position; potential variations in biological activity
4-Chloro-1-naphthoic AcidC11H7ClO2Chlorine instead of fluorine; alters electronic properties
5-Fluoro-2-naphthoic AcidC11H9F O2Fluorine at another position; different reactivity profile

The uniqueness of 4-Fluoro-1-naphthoic acid lies in its specific substitution pattern on the naphthalene ring, which affects both its chemical reactivity and biological activity compared to these similar compounds. Each derivative presents distinct properties that can be exploited for various applications in organic chemistry and medicinal research .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

573-03-5

Wikipedia

4-Fluoro-1-naphthalenecarboxylic acid

Dates

Modify: 2023-08-15

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